"synthesis and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"
"synthesis and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine"
This guide details the synthesis, purification, and characterization of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine (CAS: 129117-13-1), a critical scaffold in medicinal chemistry often utilized in the development of p38 MAPK inhibitors, Src kinase inhibitors, and antithrombotic agents.
The protocol focuses on the Formylation-Cyclization route, selected for its scalability, atom economy, and avoidance of hazardous transition metal catalysts.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection of the pyrazole ring relies on the condensation of a hydrazine equivalent with a 1,3-electrophilic species. For 4-aryl-5-aminopyrazoles, the most robust precursor is the
Retrosynthetic Logic
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C-N Bond Disconnection: The pyrazole N1-N2 bond is derived from hydrazine.
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Scaffold Origin: The C3-C4-C5 backbone originates from 2-(4-ethoxyphenyl)-3-oxopropanenitrile.
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Precursor Assembly: The nitrile intermediate is synthesized via a Claisen condensation of (4-ethoxyphenyl)acetonitrile and ethyl formate.
Figure 1: Retrosynthetic tree illustrating the conversion of arylacetonitrile to the target aminopyrazole.
Part 2: Experimental Protocol
Phase 1: Synthesis of 2-(4-ethoxyphenyl)-3-oxopropanenitrile (Sodium Salt)
Objective: Formylate the alpha-carbon of the nitrile to create the 1,3-dielectrophilic species required for ring closure.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | MW ( g/mol ) | Quantity (Example) | Role |
| (4-Ethoxyphenyl)acetonitrile | 1.0 | 161.20 | 16.1 g (100 mmol) | Starting Material |
| Ethyl Formate | 1.5 | 74.08 | 11.1 g (12.1 mL) | Formylating Agent |
| Sodium Ethoxide (NaOEt) | 1.2 | 68.05 | 8.16 g | Base |
| Ethanol (Anhydrous) | - | - | 150 mL | Solvent |
| Diethyl Ether | - | - | 100 mL | Wash Solvent |
Step-by-Step Procedure
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Preparation of Base: In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve/suspend Sodium Ethoxide (1.2 equiv) in anhydrous Ethanol (100 mL) under an inert atmosphere (
or ).-
Note: If commercial NaOEt is unavailable, prepare freshly by reacting Sodium metal (2.76 g) with anhydrous Ethanol.
-
-
Addition of Nitrile: Add (4-Ethoxyphenyl)acetonitrile (1.0 equiv) dropwise to the stirred base solution at room temperature. Stir for 15 minutes to ensure deprotonation (formation of the carbanion).
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Formylation: Cool the mixture to 0–5 °C using an ice bath. Add Ethyl Formate (1.5 equiv) dropwise over 20 minutes.
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Mechanistic Insight: Low temperature prevents self-condensation of ethyl formate and controls the exotherm.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.
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Isolation (Optional but Recommended): Dilute the reaction mixture with Diethyl Ether (100 mL) to fully precipitate the sodium salt. Filter the solid under vacuum and wash with cold ether.
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Checkpoint: The solid is hygroscopic. Store in a desiccator if not using immediately. For most workflows, the crude wet cake is used directly in Phase 2.
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Phase 2: Cyclization to 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine
Objective: Condense the enolate with hydrazine to form the pyrazole ring.
Reagents
| Reagent | Equiv. | Role |
| Sodium Enolate (from Phase 1) | 1.0 (theoretical) | Intermediate |
| Hydrazine Hydrate (64-80%) | 2.0 | Nucleophile |
| Ethanol | - | Solvent |
| Acetic Acid (Glacial) | ~2.5 | Neutralization/Catalyst |
Step-by-Step Procedure
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Resuspension: Dissolve/suspend the sodium enolate salt (from Phase 1) in Ethanol (120 mL).
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Acidification: Adjust the pH to ~4–5 using Glacial Acetic Acid.
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Critical: This liberates the free 2-(4-ethoxyphenyl)-3-oxopropanenitrile (or its enol tautomer) from the sodium salt.
-
-
Cyclization: Add Hydrazine Hydrate (2.0 equiv) dropwise.
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Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
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Workup:
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Concentrate the solvent under reduced pressure to ~20% of the original volume.
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Pour the residue into crushed ice-water (200 mL). Stir vigorously for 30 minutes.
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The product should precipitate as an off-white to pale yellow solid.
-
-
Purification:
Part 3: Characterization & Data Analysis
Expected Analytical Data
The following data validates the structure of 4-(4-ethoxyphenyl)-1H-pyrazol-5-amine .
1. Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 11.50–12.10 | Broad Singlet | 1H | NH (Ring) | Pyrazole N-H (Exchangeable) |
| 7.65 | Singlet | 1H | CH (C3) | Pyrazole C3-H (Characteristic) |
| 7.42 | Doublet ( | 2H | Ar-H | Phenyl protons (ortho to pyrazole) |
| 6.90 | Doublet ( | 2H | Ar-H | Phenyl protons (ortho to ethoxy) |
| 4.50–5.20 | Broad Singlet | 2H | Exocyclic Amine (Exchangeable) | |
| 4.02 | Quartet ( | 2H | Ethoxy methylene | |
| 1.32 | Triplet ( | 3H | Ethoxy methyl |
Note: The amine (
2. Mass Spectrometry (ESI-MS)
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Molecular Formula:
-
Molecular Weight: 203.24 g/mol
-
Observed Ion
: 204.1 m/z
3. Physical Properties[7]
-
Appearance: Off-white to pale yellow crystalline powder.
-
Melting Point: 152–160 °C (Literature range for analogous 4-aryl-5-aminopyrazoles).
Part 4: Mechanistic Pathway
The reaction proceeds via a Claisen Condensation followed by a Knorr-type Pyrazole Synthesis .
-
Enolate Formation: NaOEt deprotonates the
-carbon of the nitrile. -
Formylation: The carbanion attacks ethyl formate, displacing ethoxide.
-
Hydrazone Formation: Hydrazine attacks the formyl carbonyl (or the nitrile carbon, though formyl is more electrophilic).
-
Cyclization: Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon forms the 5-amino group and closes the ring.
Figure 2: Reaction mechanism flow from starting nitrile to final pyrazole.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formylation (Phase 1). | Ensure anhydrous conditions; increase reaction time; use fresh NaOEt. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
| Bis-pyrazole formation | Excess hydrazine reacting with two equivalents of electrophile. | Maintain stoichiometry (1:1 nitrile to enolate) but use excess hydrazine (2.0 equiv) to favor mono-cyclization over dimerization. |
| Coloration (Red/Brown) | Oxidation of the amine or phenol ether. | Perform recrystallization with a small amount of activated charcoal. |
References
-
General Synthesis of 4-Aryl-5-aminopyrazoles
- Title: Synthesis and Biological Evaluation of Pyrazole Deriv
-
Source:NeuroQuantology, 2022.[1]
- Context: Describes the general reaction of hydrazine with substituted acetonitriles/formyl deriv
-
Specific Characterization (Methoxy Analog)
- Title: 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine Crystal Structure.
- Source:IUCrD
- Context: Provides crystallographic and NMR benchmarks for the 4-alkoxyphenyl scaffold.
-
Reagent Protocols (Ethyl Formate/Hydrazine)
-
Commercial Reference & Properties
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Sciencemadness Discussion Board - Things to do with Ethyl Formate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. preprints.org [preprints.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. beilstein-archives.org [beilstein-archives.org]
